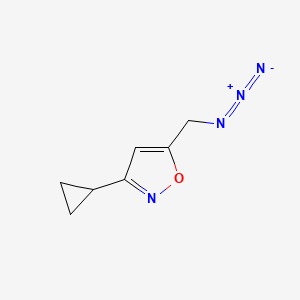

5-(Azidomethyl)-3-cyclopropyl-1,2-oxazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Azide-modified compounds are important building blocks for RNA and DNA functionalization by click chemistry based on azide-alkyne cycloaddition . They are often used for the introduction of affinity tags like biotin, fluorophores, or the formation of bioconjugates .

Synthesis Analysis

The synthesis of azide-modified derivatives involves the reaction of benziodoxoles with trimethylsilyl azide . This method produces azidobenziodoxoles, which are stable and can be isolated as crystalline compounds .Molecular Structure Analysis

X-ray crystallography has been employed to determine the molecular structure of azidoiodinanes, revealing a hypervalent iodine with a distorted T-shaped geometry. The geometry of the I (III)NNN fragment in these compounds is similar to that of monomeric iodine azide in the gas phase.Chemical Reactions Analysis

Azidobenziodoxoles have been shown to be effective reagents for the azidation of organic substrates, such as dimethylanilines, alkanes, and alkenes . The reaction with dimethylanilines proceeds under mild conditions to afford N-azidomethyl-N-methylanilines .Physical And Chemical Properties Analysis

The physical and chemical properties of azidoiodinanes and related azido compounds have been characterized using techniques such as IR spectroscopy and electron-spin resonance .Applications De Recherche Scientifique

Radiation-Mediated Anticancer Properties

Researchers have explored the potential anticancer properties of azidonucleosides. For instance:

- Wen et al. studied 5-azidomethyl pyrimidine derivatives (e.g., AmdU and AmdC) for their radiation-mediated formation of RNH· radicals. Incorporating these azido-modified nucleosides into genomic DNA could enhance radiation-induced damage, potentially leading to novel therapeutic strategies .

Functionalization of Ribonucleosides

Azide-modified nucleosides have versatile applications:

- Synthesis Strategy : Researchers have developed methods to synthesize 5’-azide-modified ribonucleosides. For example, PPh3 and CBr4 react with ribonucleosides to introduce the azido group at the 5’ position .

- C-H Amination : Azides can undergo insertion reactions to form C-H amination products .

Orientations Futures

Propriétés

IUPAC Name |

5-(azidomethyl)-3-cyclopropyl-1,2-oxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O/c8-11-9-4-6-3-7(10-12-6)5-1-2-5/h3,5H,1-2,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQQXCFKMPDVKFP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NOC(=C2)CN=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Azidomethyl)-3-cyclopropyl-1,2-oxazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-2-methoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2385944.png)

![1-Acetyl-3-({[4-(2,5-dioxoazolidinyl)-3-methylphenyl]sulfonyl}amino)benzene](/img/structure/B2385958.png)

methanone](/img/structure/B2385962.png)

![5-(5-Ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carbonyl chloride](/img/structure/B2385965.png)